Cas no 26467-04-9 (Guanosine,2'-deoxy-5'-O-phosphonoguanylyl-(3'®5')-2'-deoxy- (9CI))

Guanosine,2'-deoxy-5'-O-phosphonoguanylyl-(3'®5')-2'-deoxy- (9CI) structure
26467-04-9 structure
Product name:Guanosine,2'-deoxy-5'-O-phosphonoguanylyl-(3'®5')-2'-deoxy- (9CI)
CAS No:26467-04-9
MF:C20H26N10O13P2
MW:676.427240000001
CID:242669
PubChem ID:135424747

Guanosine,2'-deoxy-5'-O-phosphonoguanylyl-(3'®5')-2'-deoxy- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 5')-2'-deoxy- (9CI)
    • [(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate
    • d(Pgpg)
    • Deoxydiguanosine diphosphosphate
    • Q27145955
    • pdGpdG
    • dpG-dpG
    • 5'-Guanylic acid, 2'-deoxyguanylyl-(5'-3')-2'-deoxy-
    • dpGdpG
    • 2'-deoxyguanylyl-(5'->3')-2'-deoxy-5'-guanylic acid
    • Deoxy(5'-guanylyl-3'-guanylic acid)
    • 5'-d(pGG)-3'
    • DTXSID00181065
    • 5'-d(pGpG)-3'
    • d(pG-G)
    • 26467-04-9
    • dpG-G
    • CHEBI:76403
    • Guanosine,2'-deoxy-5'-O-phosphonoguanylyl-(3'®5')-2'-deoxy- (9CI)
    • Inchi: InChI=1S/C20H26N10O13P2/c21-19-25-15-13(17(32)27-19)23-5-29(15)11-1-7(31)9(41-11)3-40-45(37,38)43-8-2-12(42-10(8)4-39-44(34,35)36)30-6-24-14-16(30)26-20(22)28-18(14)33/h5-12,31H,1-4H2,(H,37,38)(H2,34,35,36)(H3,21,25,27,32)(H3,22,26,28,33)/t7-,8-,9+,10+,11+,12+/m0/s1
    • InChI Key: FHNURBISTWFIJX-WGWHJZDNSA-N
    • SMILES: OP(OC[C@H]1O[C@@H](N2C=NC3C(N=C(NC2=3)N)=O)C[C@@H]1OP(OC[C@@H]1[C@@H](O)C[C@H](N2C=NC3C(N=C(NC2=3)N)=O)O1)(O)=O)(O)=O

Computed Properties

  • Exact Mass: 676.11560492g/mol
  • Monoisotopic Mass: 676.11560492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 8
  • Hydrogen Bond Acceptor Count: 17
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 10
  • Complexity: 1350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -5.8
  • Topological Polar Surface Area: 332Ų

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.